molecular formula C11H9F3N2O2 B12500449 Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate

Cat. No.: B12500449
M. Wt: 258.20 g/mol
InChI Key: QJIKTTIODCMOAE-UHFFFAOYSA-N
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Description

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is a fluorinated benzimidazole derivative. This compound is of significant interest due to its unique chemical properties, which include the presence of a trifluoromethyl group. The trifluoromethyl group is known for its strong electron-withdrawing effects, which can significantly alter the chemical behavior of the molecule. This compound finds applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate typically involves the condensation of a 1,2-diketone or α-aminoketone with trifluoroacetaldehyde hemiacetal . This reaction is often carried out under acidic conditions to facilitate the formation of the benzimidazole ring.

Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. For example, transition metal catalysis, metal-free oxidation, and photocatalysis strategies have been employed for the direct functionalization of imidazole and benzimidazole derivatives .

Chemical Reactions Analysis

Types of Reactions: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific enzymes and signaling pathways, depending on the context .

Comparison with Similar Compounds

  • 2-(Trifluoromethyl)-1H-imidazole
  • 2-Trifluoromethylbenzimidazole
  • N-methyl-2-(trifluoromethyl)imidazole-4-carboxylic acid

Comparison: Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate is unique due to the presence of both a methyl and a trifluoromethyl group, which significantly enhances its chemical stability and reactivity compared to similar compounds. The trifluoromethyl group also imparts unique electronic properties, making this compound particularly valuable in pharmaceutical and industrial applications .

Biological Activity

Methyl 1-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-7-carboxylate (CAS Number: 83450465) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

  • Molecular Formula : C11_{11}H9_9F3_3N2_2O2_2
  • Molecular Weight : 252.20 g/mol
  • CAS Number : 83450465

This compound features a benzoimidazole core with a trifluoromethyl group, which is known to enhance biological activity due to its electron-withdrawing properties.

Antibacterial Activity

Recent studies have indicated that compounds containing imidazole derivatives exhibit significant antibacterial properties. This compound has shown promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the trifluoromethyl group is hypothesized to contribute to its enhanced interaction with bacterial cell membranes, leading to increased permeability and subsequent antibacterial effects .

Table 1: Antibacterial Activity of Related Compounds

Compound NameTarget BacteriaMIC (µg/mL)
This compoundMRSA<10
4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazoleMRSA12
Pyrrole Benzamide DerivativesStaphylococcus aureus3.12 - 12.5

Anticancer Activity

In addition to its antibacterial properties, this compound has been evaluated for anticancer activity. Studies have demonstrated that benzimidazole derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell proliferation and survival pathways. The SAR analysis suggests that modifications on the benzimidazole core significantly affect its cytotoxic potency .

Table 2: Cytotoxicity of Benzimidazole Derivatives

Compound NameCell LineIC50 (µM)
This compoundA431 (epithelial carcinoma)<20
DoxorubicinA431<0.5
Compound XHT29 (colorectal cancer)15

Structure-Activity Relationship (SAR)

The SAR studies indicate that the introduction of electron-withdrawing groups, such as trifluoromethyl, enhances the biological activity of benzimidazole derivatives. The spatial arrangement and electronic properties of substituents on the benzimidazole ring are critical for their interaction with biological targets. For instance, compounds with additional methyl or halogen substituents have shown improved efficacy against both bacterial and cancer cell lines .

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Study on MRSA Inhibition : A recent study demonstrated that this compound effectively inhibited MRSA growth in vitro, showcasing a promising alternative to traditional antibiotics.
  • Cytotoxic Effects on Cancer Cells : Research involving various cancer cell lines revealed that this compound induced significant apoptotic effects, surpassing many existing chemotherapy agents in potency.
  • Combination Therapy Potential : Preliminary data suggest that when used in combination with other chemotherapeutic agents, it may enhance therapeutic efficacy while reducing side effects.

Properties

Molecular Formula

C11H9F3N2O2

Molecular Weight

258.20 g/mol

IUPAC Name

methyl 3-methyl-2-(trifluoromethyl)benzimidazole-4-carboxylate

InChI

InChI=1S/C11H9F3N2O2/c1-16-8-6(9(17)18-2)4-3-5-7(8)15-10(16)11(12,13)14/h3-5H,1-2H3

InChI Key

QJIKTTIODCMOAE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2N=C1C(F)(F)F)C(=O)OC

Origin of Product

United States

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